molecular formula C22H18BrF2NO B2690425 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 1024400-97-2

2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No.: B2690425
CAS No.: 1024400-97-2
M. Wt: 430.293
InChI Key: WLUOZISEMIKJQH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound with a unique structure that combines bromine, fluorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the brominated and fluorinated aromatic rings with the indole core. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the bromine or fluorine atoms with other substituents using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
  • 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-ol
  • 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(3-Bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H16BrF2N1O\text{C}_{18}\text{H}_{16}\text{BrF}_2\text{N}_1\text{O}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls .

Case Study 2: Antimicrobial Activity

In a separate investigation by Johnson et al. (2022), the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

The biological activity of This compound is attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : Inhibition of CDK activity leading to G1 phase arrest.
  • Cytokine Modulation : Downregulation of inflammatory mediators.

Comparative Analysis

Biological ActivityObserved EffectsReference
AnticancerIC50 = 15 µM
AntimicrobialMIC = 32 µg/mL
Anti-inflammatoryDecreased TNF-α

Properties

IUPAC Name

2-(3-bromophenyl)-1-(3,4-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF2NO/c1-22(2)11-20-16(21(27)12-22)10-19(13-4-3-5-14(23)8-13)26(20)15-6-7-17(24)18(25)9-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUOZISEMIKJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C4=CC(=CC=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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